molecular formula C16H13NO2 B14121355 Methyl 2-(1-indolyl)benzoate

Methyl 2-(1-indolyl)benzoate

Cat. No.: B14121355
M. Wt: 251.28 g/mol
InChI Key: AWNNZZHGKLJOAQ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-1-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoate ester linked to an indole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-indol-1-yl)benzoate typically involves the reaction of 2-bromobenzoic acid with indole in the presence of a base and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or toluene. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for Methyl 2-(1H-indol-1-yl)benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1H-indol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-indol-1-yl)benzoate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indole-2-carboxylate
  • Methyl 1H-indole-3-carboxylate
  • Methyl 1H-indole-5-carboxylate

Uniqueness

Methyl 2-(1H-indol-1-yl)benzoate is unique due to the specific positioning of the benzoate ester and indole moiety, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications, making it a valuable compound for further research .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-indol-1-ylbenzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-7-3-5-9-15(13)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3

InChI Key

AWNNZZHGKLJOAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC3=CC=CC=C32

Origin of Product

United States

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